5-Ethynylpyridin-3-amine
Overview
Description
5-Ethynylpyridin-3-amine is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Pyridylacetylenic Amines
Research by Ikramov et al. (2021) explores the synthesis of N-oxides of pyridylacetylenic amines based on 2-methyl-5-ethynylpyridine. This process involves the conversion of 2-methyl-5-ethylpyridine to 2-methyl-5-vinylpyridine and the subsequent synthesis of 2-methyl-5-ethynylpyridine N-oxide. The study emphasizes the role of different solvents, catalysts, and reaction times in optimizing the yield of the final product, highlighting the importance of these factors in the chemical synthesis process (Ikramov et al., 2021).
Catalytic Action in Synthesis
Fukuda and Utimoto (1987) investigated the intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines, leading to the formation of 2,3,4,5-tetrahydropyridines under the catalytic action of an aurate salt. This method is used for synthesizing certain venom components of various ant species, showcasing an application in bioorganic chemistry (Fukuda & Utimoto, 1987).
Selective Amination Catalysis
A study by Ji, Li, and Bunnelle (2003) focused on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. The process predominantly yields specific pyridine derivatives with high chemoselectivity, indicating its utility in targeted chemical synthesis (Ji, Li, & Bunnelle, 2003).
Synthesis of Cyclic Dehydro‐α‐Amino Acid Derivatives
Palacios, Vicario, and Aparicio (2006) reported a synthesis method for cyclic dehydro-amino acid derivatives. These compounds are obtained by adding amines to β,γ-unsaturated keto esters, demonstrating a versatile approach in organic synthesis (Palacios, Vicario, & Aparicio, 2006).
Programmable Molecular Diode
Derosa, Guda, and Seminario (2003) explored the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, which exhibits charge-induced conformational switching and rectifying behavior. This suggests its potential use in nanotechnology and molecular electronics (Derosa, Guda, & Seminario, 2003).
Novel Microwave-Promoted Reactions
Su, Zhao, and Zhao (2007) researched novel microwave-promoted reactions involving ethyl 6-acetylpyridine-2-carboxylate and different amines. This study highlights the utility of microwave irradiation in facilitating chemical reactions, which can be significant in pharmaceutical and synthetic organic chemistry (Su, Zhao, & Zhao, 2007).
Organometallic Network Synthesis
Zhang et al. (2010) utilized 4-ethynylpyridine and 5-ethynylpyrimidine as ligands to synthesize novel silver–ethynide complexes. These complexes form organometallic networks with potential applicationsin materials science, particularly in the development of novel luminescent materials and coordination networks (Zhang et al., 2010).
Antibacterial Heterocyclic Scaffold
Frolova et al. (2011) discovered a multicomponent reaction leading to the formation of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, showcasing a novel heterocyclic scaffold with notable antibacterial activities. This underscores the potential of such compounds in the development of new antimicrobial agents (Frolova et al., 2011).
Synthesis of Dihydropyridines for Electron-Transfer Systems
Al-Awadi, Ibrahim, Elnagdi, John, and Ibrahim (2012) conducted an efficient multicomponent reaction involving enaminones, primary amines, and aldehydes to synthesize 1,4-dihydropyridines. These compounds, particularly the naphthyl and phenanthrenyl derivatives, exhibit photoluminescence behavior, suggesting their application in photoinduced intramolecular electron-transfer systems (Al-Awadi et al., 2012).
Safety and Hazards
The safety information available indicates that 5-Ethynylpyridin-3-amine has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 , indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled. The precautionary statement P280 suggests wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
5-ethynylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-7(8)5-9-4-6/h1,3-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABZADLCEONCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610491 | |
Record name | 5-Ethynylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667932-40-3 | |
Record name | 5-Ethynylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethynylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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